Cas no 824-62-4 (Bicyclo2.2.1heptane-2-carboxylic Acid)

Bicyclo2.2.1heptane-2-carboxylic Acid structure
824-62-4 structure
Product Name:Bicyclo2.2.1heptane-2-carboxylic Acid
N.o CAS:824-62-4
MF:C8H12O2
MW:140.179682731628
MDL:MFCD19237255
CID:39995
PubChem ID:79113
Update Time:2024-10-27

Bicyclo2.2.1heptane-2-carboxylic Acid Propriedades químicas e físicas

Nomes e Identificadores

    • Bicyclo[2.2.1]heptane-2-carboxylic acid
    • Norbornane-2-carboxylic acid
    • C8H12O2
    • predominantly endo isomer
    • 2.5-Methylen-hexahydrobenzoesaeure
    • 2-NORBORNANECARBOXYLIC ACID
    • 2-norbornylcarboxylic acid
    • Einecs 212-532-2
    • 2-Norbornanecarboxylic acid (6CI, 7CI, 8CI)
    • 2-Norcamphanecarboxylic acid (4CI)
    • 934-29-2
    • 2-Norbornanecarboxylic acid, endo-
    • (2S)-Norbornane-2-carboxylicacid
    • ENDO-BICYCLO(2.2.1)HEPTANE-2-CARBOXYLIC A CID
    • NSC152331
    • NSC-152331
    • AB86378
    • Bicyclo[2.2.1]heptane-2-carboxylicacid
    • Bicyclo(2,2,1)heptane-2-carboxylic acid
    • NoName_413
    • AB86072
    • SY157619
    • AKOS016874856
    • 2-Norcamphanecarboxylic acid
    • NS00042876
    • NCIOpen2_001057
    • (1R,2R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid
    • 2-norbornane carboxylic acid
    • MFCD00167749
    • SCHEMBL108141
    • AKOS001175785
    • PB48233
    • PS-4221
    • AM807074
    • 2-norbornanecarboxlic acid
    • Bicyclo[2.2.1]heptane-2-carboxylic acid, endo-
    • NSC 152331
    • Bicyclo(2.2.1)heptane-2-carboxylic acid, endo-
    • STR06793
    • DTXSID90901315
    • AB86124
    • EN300-15401
    • Bicyclo(2.2.1)heptane-2-carboxylic acid
    • 824-62-4
    • bicyclo[2.2.1]heptane-2-carboxylic acid;Bicyclo[2.2.1]heptane-2-carboxylic acid
    • endo-Bicyclo(2.2.1)heptane-2-carboxylic acid
    • CS-W016458
    • Z147433488
    • FT-0622956
    • A849093
    • STK430693
    • (1S,4R)-norbornane-2-carboxylic acid
    • (1R,2S,4S)-rel-norbornane-2-carboxylic acid
    • DB-393463
    • exo-Norbornane-2-carboxylic acid
    • Bicyclo2.2.1heptane-2-carboxylic Acid
    • MDL: MFCD19237255
    • Inchi: 1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10)
    • Chave InChI: JESWDXIHOJGWBP-UHFFFAOYSA-N
    • SMILES: O=C(C1C2CC(CC2)C1)O
    • BRN: 2042631

Propriedades Computadas

  • Massa Exacta: 140.08400
  • Massa monoisotópica: 140.084
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 165
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 3
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 37.3A^2
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 1.8

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.193
  • Ponto de Fusão: 40°C
  • Ponto de ebulição: 134-136°C 16mm
  • Ponto de Flash: >100°C
  • Índice de Refracção: 1.4855
  • Coeficiente de partição da água: Insoluble in water.
  • PSA: 37.30000
  • LogP: 1.50720
  • Solubilidade: 未确定
  • Pressão de vapor: 0.0±1.0 mmHg at 25°C

Bicyclo2.2.1heptane-2-carboxylic Acid Informações de segurança

Bicyclo2.2.1heptane-2-carboxylic Acid Dados aduaneiros

  • CÓDIGO SH:2916209090
  • Dados aduaneiros:

    中国海关编码:

    2916209090

    概述:

    2916209090 其他(环烷、环烯、环萜烯)一元羧酸(包括酸酐、酰卤化物,过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    R.进口食品卫生监督检验
    S.出口食品卫生监督检验
    M.进口商品检验
    N.出口商品检验

    Summary:

    2916209090 other cyclanic, cyclenic or cyclotherpenic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Bicyclo2.2.1heptane-2-carboxylic Acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
B591730-50mg
Bicyclo[2.2.1]heptane-2-carboxylic Acid
824-62-4
50mg
$ 50.00 2022-06-07
TRC
B591730-100mg
Bicyclo[2.2.1]heptane-2-carboxylic Acid
824-62-4
100mg
$ 65.00 2022-06-07
TRC
B591730-500mg
Bicyclo[2.2.1]heptane-2-carboxylic Acid
824-62-4
500mg
$ 80.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NC368-1g
Bicyclo2.2.1heptane-2-carboxylic Acid
824-62-4 98%
1g
90.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NC368-5g
Bicyclo2.2.1heptane-2-carboxylic Acid
824-62-4 98%
5g
291.0CNY 2021-07-14
Apollo Scientific
OR22442-1g
Bicyclo[2.2.1]heptane-2-carboxylic acid
824-62-4 95%
1g
£15.00 2025-02-19
Apollo Scientific
OR22442-5g
Bicyclo[2.2.1]heptane-2-carboxylic acid
824-62-4 95%
5g
£31.00 2025-02-19
Chemenu
CM202300-10g
Bicyclo[2.2.1]heptane-2-carboxylic acid
824-62-4 95%
10g
$*** 2023-05-29
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
32482-1g
Bicyclo[2.2.1]heptane-2-carboxylic acid
824-62-4
1g
¥217.00 2023-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
32482-5g
Bicyclo[2.2.1]heptane-2-carboxylic acid
824-62-4
5g
¥1086.00 2023-03-01

Bicyclo2.2.1heptane-2-carboxylic Acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: (SP-5-12)-[N2,N6-Bis(1,1-dimethylethyl)-2,6-pyridinedimethanamine-κN1,κN2,κN6]di… Solvents: Toluene ;  16 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
Cobalt-Catalyzed Acceptorless Dehydrogenation of Alcohols to Carboxylate Salts and Hydrogen
Pradhan, Deepak Ranjan; et al, Organic Letters, 2020, 22(5), 1852-1857

Método de produção 2

Condições de reacção
1.1 Solvents: Water
Referência
High-pressure studies. 28. cis-Diazenes. Pressure effects on their thermal deazatization and isomerization reactions
Neuman, Robert C. Jr.; et al, Journal of Organic Chemistry, 1990, 55(15), 4564-8

Método de produção 3

Condições de reacção
1.1 Reagents: Hydroquinone ;  180 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
Referência
Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study
Liu, Xin; et al, Angewandte Chemie, 2023, 62(43),

Método de produção 4

Condições de reacção
1.1 Reagents: Boron trifluoride Solvents: Water
Referência
Synthesis of carbonic acids of the bicycloheptane and tricyclodecane series
Koch, Herbert; et al, Justus Liebigs Annalen der Chemie, 1960, 638, 111-21

Método de produção 5

Condições de reacção
1.1 Reagents: 9-BBN dimer Solvents: 2-Methyltetrahydrofuran ;  24 h, rt → 70 °C
1.2 Catalysts: Sodium tert-butoxide ,  Cuprous iodide ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 2-Methyltetrahydrofuran ;  30 min, 20 °C
1.3 Reagents: Cesium fluoride ;  24 h, 120 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Exploration of New Biomass-Derived Solvents: Application to Carboxylation Reactions
Gevorgyan, Ashot ; et al, ChemSusChem, 2020, 13(8), 2080-2088

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrazine hydrate (1:1) Catalysts: Nickel dichloride Solvents: Water ;  rt → 60 °C; 60 °C; 4 h, 60 °C; cooled
1.2 Reagents: Sulfuric acid Solvents: Water
Referência
Colloid and nanodimensional catalysts in organic synthesis: I. Investigation of hydrogenation selectivity of unsaturated compounds with hydrazine hydrate and aluminum hydride
Popov, Yu. V.; et al, Russian Journal of General Chemistry, 2014, 84(3), 444-448

Método de produção 7

Condições de reacção
Referência
Bicyclo[3.2.2]non-1-ene: matrix isolation and spectroscopic characterization of a moderately strained bridgehead olefin
Gudipati, Murthy S.; et al, Journal of Organic Chemistry, 1993, 58(14), 3668-74

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
Referência
Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study
Liu, Xin; et al, Angewandte Chemie, 2023, 62(43),

Método de produção 9

Condições de reacção
1.1 Solvents: Diethyl ether
Referência
Preparation of geometrically isomeric Grignard reagents and the stereochemical courses of their reactions
Jensen, Frederick R.; et al, Journal of the American Chemical Society, 1966, 88(14), 3437-8

Método de produção 10

Condições de reacção
Referência
Z-Selective Olefin Synthesis via Iron-Catalyzed Reductive Coupling of Alkyl Halides with Terminal Arylalkynes
Cheung, Chi Wai; et al, Journal of the American Chemical Society, 2015, 137(15), 4932-4935

Bicyclo2.2.1heptane-2-carboxylic Acid Raw materials

Bicyclo2.2.1heptane-2-carboxylic Acid Preparation Products

Fornecedores recomendados
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.